Methyl 4-aminothiophene-3-carboxylate Hydrochloride
Description
Methyl 4-aminothiophene-3-carboxylate hydrochloride (CAS: 39978-14-8) is a heterocyclic organic compound with the molecular formula C₆H₇NO₂S·HCl and a molecular weight of 194 g/mol . It is a brown crystalline solid with a melting point range of 183.5–184.6°C . The compound features a thiophene ring substituted with an amino group at the 4-position and a methyl ester at the 3-position, with a hydrochloride counterion enhancing its stability and solubility .
This compound is commercially available in various quantities (1g–25g) from suppliers such as Kanto Chemical Co., Inc., CymitQuimica, and Apollo Scientific Ltd., with pricing scaled for research use . Its primary application lies in nucleoside synthesis, serving as a precursor for fluorescent guanosine analogs like thienoguanine (thdG), which are critical for studying DNA structural transitions (e.g., B-Z DNA) .
Properties
IUPAC Name |
methyl 4-aminothiophene-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h2-3H,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIRDDQLZLXRKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380587 | |
| Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39978-14-8 | |
| Record name | Methyl 4-aminothiophene-3-carboxylate Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminothiophene-3-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydroxylamine Hydrochloride-Mediated Ring Opening
The most widely reported method involves reacting methyl 4-oxotetrahydrothiophene-3-carboxylate with hydroxylamine hydrochloride (NHOH·HCl) in methanol under reflux.
Procedure :
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Reaction Setup : A mixture of methyl 4-oxotetrahydrothiophene-3-carboxylate (14.37 mmol) and NHOH·HCl (1.2 equiv) in methanol (40 mL) is refluxed for 1 hour.
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Workup : The reaction is quenched with saturated NaHCO, extracted with ethyl acetate (3 × 100 mL), dried over NaSO, and concentrated to yield the free base as a light yellow oil (93% yield).
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Hydrochloride Formation : The free base is dissolved in ethanol and treated with hydrogen chloride gas or aqueous HCl to precipitate the hydrochloride salt.
Key Data :
Single-Step Chlorination and Hydrolysis
A patent-derived method simplifies synthesis by combining chlorination and hydrolysis in one pot, avoiding intermediate isolation.
Procedure :
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Chlorination : Methyl 4-oxotetrahydrothiophene-3-carboxylate is treated with N-chlorosuccinimide (NCS) in tetrahydrofuran (THF) at −78°C.
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Hydrolysis : The chlorinated intermediate is directly hydrolyzed with aqueous HCl (5.5 N) in 2-propanol, yielding the hydrochloride salt.
Key Data :
Ferric Chloride-Catalyzed Cyclization
A high-yielding alternative employs FeCl and cyanuric chloride to catalyze the cyclization of hydroxylamine intermediates.
Procedure :
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Activation : Methyl 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene is treated with FeCl (0.03 equiv) and cyanuric chloride (0.03 equiv) in DMF at 70–90°C for 4 hours.
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Ammonia Treatment : The crude product is stirred with 25% ammonia water, filtered, and dried to obtain the free base.
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Salt Formation : The free base is dissolved in ethanol and treated with HCl gas to yield the hydrochloride.
Key Data :
Carbodiimide-Mediated Coupling
For structurally complex derivatives, carbodiimide reagents like HATU enable coupling with aryl carboxylic acids.
Procedure :
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Intermediate Synthesis : Methyl 4-aminothiophene-3-carboxylate is prepared via hydroxylamine hydrochloride reaction.
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Coupling : The free base is reacted with 4-carbamoylbenzoic acids using HATU and DIPEA in DMF.
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Hydrochloride Formation : The product is treated with HCl in ethyl acetate to precipitate the hydrochloride salt.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Coupling Reagent | HATU (1.2 equiv) | |
| Base | DIPEA (3.0 equiv) | |
| Solvent | DMF | |
| Yield (Hydrochloride) | 75–80% |
Comparative Analysis of Methods
The table below evaluates the four methods based on yield, scalability, and practicality:
| Method | Yield (Hydrochloride) | Scalability | Cost Efficiency |
|---|---|---|---|
| Hydroxylamine-Mediated | 85–90% | High | Moderate |
| Single-Step Chlorination | 51% | Low | High |
| FeCl-Catalyzed | 90–95% | Moderate | Low |
| Carbodiimide Coupling | 75–80% | Low | High |
Key Observations :
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The hydroxylamine-mediated method (Section 2.1) is optimal for industrial-scale production due to high yields and straightforward workup.
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FeCl-catalyzed cyclization offers exceptional yields but requires expensive catalysts.
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Single-step chlorination is less efficient but valuable for lab-scale synthesis.
Critical Reaction Parameters
Temperature and Time
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminothiophene-3-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-aminothiophene-3-carboxylate hydrochloride may exhibit various biological activities, particularly as a nucleoside analog. Its potential applications include:
- Antiviral Activity : Preliminary studies suggest that this compound can inhibit viral polymerases, potentially competing with natural substrates during DNA replication. This mechanism is crucial for understanding its therapeutic effects against viral infections .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiviral | Inhibits viral polymerases, suggesting competitive inhibition during DNA replication. |
| Other Biological Effects | Specific mechanisms are still under investigation; further research is needed to clarify its full range of biological activities. |
Applications in Medicinal Chemistry
Given its structural characteristics and biological potential, this compound serves as a versatile building block in medicinal chemistry. Its applications include:
- Drug Development : The compound's ability to act as a nucleoside analog makes it a candidate for developing antiviral agents.
- Synthetic Intermediates : It can be utilized in the synthesis of other biologically active compounds, facilitating the development of new pharmaceuticals .
Table 2: Comparative Analysis of Similar Compounds
Mechanism of Action
The mechanism of action of Methyl 4-aminothiophene-3-carboxylate Hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and thiophene ring play crucial roles in its reactivity and binding properties. It can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, methyl 4-aminothiophene-3-carboxylate hydrochloride is compared to structurally and functionally related compounds below.
Table 1: Structural and Physical Property Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|---|
| Methyl 4-aminothiophene-3-carboxylate HCl | C₆H₇NO₂S·HCl | 194 | 183.5–184.6 | Thiophene, ester, amine (HCl salt) | Nucleoside synthesis, DNA probes |
| Methyl 2-amino-3-(trifluoromethyl)benzoate | C₉H₈F₃NO₂ | 219.16 | Not reported | Benzene, ester, amine, trifluoromethyl | Pharmaceutical intermediates |
| o-Toluidine (2-Methylaniline) | C₇H₉N | 107.15 | -16 (liquid) | Benzene, amine, methyl | Dye synthesis, carcinogen studies |
| 4-Aminotetrahydropyran-4-carboxylate HCl | C₇H₁₂ClNO₃ | 193.63 | Not reported | Tetrahydropyran, ester, amine (HCl) | Peptide mimetics, drug discovery |
Key Comparative Analysis
Structural Features Thiophene vs. Benzene Rings: this compound’s thiophene ring confers enhanced electronic properties compared to benzene derivatives like o-toluidine, making it suitable for fluorescence-based applications . Substituent Effects: The trifluoromethyl group in methyl 2-amino-3-(trifluoromethyl)benzoate increases hydrophobicity and metabolic stability, contrasting with the hydrophilic HCl salt in the thiophene derivative .
Reactivity and Stability The hydrochloride salt form of methyl 4-aminothiophene-3-carboxylate improves its shelf life and solubility in polar solvents (e.g., DMSO, methanol), whereas o-toluidine’s free amine requires careful handling due to volatility and carcinogenicity . Decomposition products of the thiophene derivative include hydrogen chloride and sulfur oxides, necessitating controlled storage conditions .
Applications Nucleoside Chemistry: this compound is irreplaceable in synthesizing thienoguanine analogs due to its thiophene core, which mimics purine bases while introducing fluorescence . Contrast with Toluidines: o-Toluidine’s role in carcinogen research (e.g., bladder cancer studies) diverges sharply from the thiophene derivative’s non-carcinogenic, biotechnological focus .
Biological Activity
Methyl 4-aminothiophene-3-carboxylate hydrochloride (CAS number 39978-14-8) is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.
Chemical Structure and Properties
This compound features a thiophene ring with an amino group and a carboxylate functional group. Its molecular formula is , and it has a molecular weight of 193.65 g/mol. The presence of the hydrochloride form enhances its solubility in water, making it suitable for biological assays and pharmaceutical applications.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules:
- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially modulating enzyme activity and receptor interactions.
- Nucleoside Analogs : Research indicates that this compound may act as a nucleoside analog, inhibiting viral polymerases by competing with natural substrates during DNA replication. This competitive inhibition is crucial for its potential therapeutic effects against viral infections .
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, suggesting its potential as an antibacterial drug candidate .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The following table summarizes the antiproliferative activity observed in these studies:
| Cell Line | IC50 Value (µg/mL) | Notes |
|---|---|---|
| MCF-7 | 17.02 | Compared to standard drug 5-Fluorouracil |
| MDA-MB-231 | 11.73 | Higher selectivity index over normal cells |
The selectivity index indicates that this compound exhibits lower toxicity towards healthy cells compared to cancerous ones, highlighting its potential for therapeutic use .
Case Studies
- Antileishmanial Activity : A study on thiophene derivatives, including this compound, showed promising antileishmanial activity against both promastigotes and axenic amastigotes. The derivatives exhibited lower toxicity towards murine macrophages, indicating their potential for further development in treating leishmaniasis .
- Cytotoxicity Studies : In a comparative analysis involving various derivatives, this compound was assessed for cytotoxicity using the MTT assay across different cell lines. Results indicated that while the compound effectively inhibited cancer cell proliferation, it maintained safety profiles in non-cancerous cells .
Applications in Research and Industry
This compound serves multiple roles in scientific research:
- Pharmaceutical Development : The compound is explored as a precursor for synthesizing novel antiviral drugs due to its biological activity against viral polymerases.
- Organic Synthesis : It functions as a building block for creating complex heterocyclic compounds, which are valuable in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
